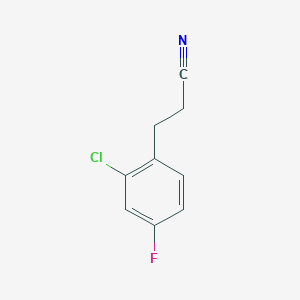

3-(2-Chloro-4-fluorophenyl)propanenitrile

CAS No.:

Cat. No.: VC18235653

Molecular Formula: C9H7ClFN

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClFN |

|---|---|

| Molecular Weight | 183.61 g/mol |

| IUPAC Name | 3-(2-chloro-4-fluorophenyl)propanenitrile |

| Standard InChI | InChI=1S/C9H7ClFN/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6H,1-2H2 |

| Standard InChI Key | OGJHXRRBBIYVNK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CCC#N |

Introduction

3-(2-Chloro-4-fluorophenyl)propanenitrile is an organic compound characterized by a propanenitrile group attached to a phenyl ring that contains both chlorine and fluorine substituents. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties influenced by the presence of halogens.

Synthesis Methods

The synthesis of 3-(2-Chloro-4-fluorophenyl)propanenitrile typically involves several chemical reactions, including nucleophilic substitution and coupling reactions. Industrial methods may optimize these steps using specific catalysts and controlled conditions to maximize yield and purity. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium amide for nucleophilic substitution.

Biological Activities and Applications

3-(2-Chloro-4-fluorophenyl)propanenitrile has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the chlorinated and fluorinated phenyl group may enhance its interaction with biological targets, potentially modulating enzyme activity or receptor functions. These interactions are essential for understanding its mechanism of action in biological systems.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2-Chloro-4-fluorophenyl)propanenitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Chlorophenyl)propanenitrile | Contains only chlorine on the phenyl ring | Lacks fluorine, affecting electronic properties |

| 3-(4-Fluorophenyl)propanenitrile | Contains fluorine but lacks chlorine | Different halogen positioning influences reactivity |

| 3-(2-Bromo-4-fluorophenyl)propanenitrile | Contains bromine instead of chlorine | Bromine's larger size may influence steric interactions |

| 3-(2-Chloro-4-methylphenyl)propanenitrile | Contains a methyl group instead of fluorine | Methyl group alters steric hindrance compared to fluorine |

The uniqueness of 3-(2-Chloro-4-fluorophenyl)propanenitrile lies in its specific substitution pattern on the aromatic ring, which significantly influences its reactivity profile and interaction capabilities with biological targets compared to similar compounds.

Research Findings and Future Directions

Studies on the interactions of 3-(2-Chloro-4-fluorophenyl)propanenitrile with biological targets reveal its potential to modulate enzyme activity or receptor function. These interactions are critical for understanding its role in metabolic pathways or neurotransmission processes, which may lead to therapeutic applications. Further research is needed to fully elucidate its biological activities and potential applications in pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume